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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the treatment schedule and
experimental protocols for the combination therapy of tamibarotene and azacitidine, primarily
for the treatment of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) in
patients with Retinoic Acid Receptor Alpha (RARA) overexpression.

Introduction

Tamibarotene is an oral, selective retinoic acid receptor alpha (RARA) agonist.[1] In
hematological malignancies like AML and MDS, a subset of patients exhibits overexpression of
the RARA gene.[2][3] Tamibarotene targets this by binding to the RARA receptor, which helps
to restore cell differentiation and inhibit the proliferation of myeloid progenitor cells.[4]
Azacitidine, a hypomethylating agent, is a standard-of-care treatment that is believed to work
synergistically with tamibarotene to enhance the anti-leukemic response.[1] Clinical trials have
been investigating this combination to improve outcomes for patients who are often unfit for
intensive chemotherapy.

Quantitative Data Summary

The following tables summarize the dosing and administration schedules for tamibarotene and
azacitidine as documented in key clinical trials.
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Table 1: Dosing and Administration for Tamibarotene and Azacitidine Combination Therapy

o . Treatment o .
Administration Clinical Trial
Drug Dosage Schedule (per
Route Reference
28-day cycle)

Intravenous (1V) SELECT-AML.L

Azacitidine 75 mg/mz or Subcutaneous  Days 1-7
SY-1425-201
(SC)
Alternative: Days
SELECT-MDS-1
1-5 and 8-9
) Oral, twice daily SELECT-AML-1,
Tamibarotene 6 mg Days 8-28
(BID) SELECT-MDS-1
Oral, divided
6 mg/mz ) ) Days 8-28 SY-1425-201
twice daily

Note: Some protocols allowed for dose adjustments of tamibarotene based on patient
response and adverse events.

Table 2: Efficacy Data from Clinical Trials
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Complete
Remission
. (CR) I CR with . ]
L Patient ) Clinical Trial
Indication . Treatment Arm  incomplete
Population . Reference
hematologic
recovery (CRi)
Rate
RARA-positive,
newly diagnosed, Tamibarotene +
AML o _ o 61% SY-1425-201
unfit for intensive  Azacitidine
chemotherapy
RARA-positive, )
Tamibarotene + Phase 2 Study
AML relapsed/refracto o 19%
Azacitidine (NCT02807558)
ry
RARA-positive, Tamibarotene +
HR-MDS _ s 23.81% SELECT-MDS-1
newly diagnosed  Azacitidine
RARA-positive, Placebo +
HR-MDS , o 18.75% SELECT-MDS-1
newly diagnosed  Azacitidine

Experimental Protocols

The following protocols are based on the methodologies employed in the SELECT-AML-1,
SELECT-MDS-1, and SY-1425-201 clinical trials.

Patient Screening and Eligibility

¢ Inclusion Criteria:

o

[¢]

Patients must be diagnosed with AML or higher-risk MDS.

chemotherapy due to age (e.g., =75 years) or comorbidities.

[¢]

based biomarker test prior to treatment initiation.

Patients are typically 18 years or older and considered unfit for standard intensive

Confirmation of RARA overexpression is mandatory, determined by a peripheral blood-
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e Exclusion Criteria:
o Patients with Acute Promyelocytic Leukemia (APL).
o Prior treatment with hypomethylating agents or venetoclax.
o Known active central nervous system involvement with AML.

 RARA Biomarker Screening:

o

A peripheral blood sample is collected from potential participants.

[¢]

The sample is processed to isolate peripheral blood mononuclear cells.

[e]

Quantitative reverse transcription polymerase chain reaction (QRT-PCR) is used at a
central laboratory to measure the relative mRNA expression of RARA against a panel of
stably expressed control genes.

[¢]

A predefined cutoff value determines if the patient is RARA-positive.

Treatment Administration Protocol

This protocol outlines a standard 28-day treatment cycle.
e Cycle Initiation (Day 1):

o Administer azacitidine at a dose of 75 mg/m? either intravenously or subcutaneously.
e Azacitidine Administration (Days 1-7):

o Continue daily administration of azacitidine at 75 mg/mz2.

o An alternative schedule of administering azacitidine on Days 1-5 and Days 8-9 is also
utilized in some protocols.

o Tamibarotene Administration (Days 8-28):

o On Day 8, initiate oral tamibarotene at a dose of 6 mg twice daily.
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o Continue this regimen through Day 28 of the cycle.

e Subsequent Cycles:

o Treatment cycles are repeated every 28 days in the absence of disease progression or
unacceptable toxicity.

Monitoring and Assessment

o Safety and Tolerability: Monitor patients for adverse events. Common adverse effects include
decreased appetite, hypertriglyceridemia, nausea, constipation, and fatigue. Hematologic
adverse events are comparable to azacitidine monotherapy.

e Response Evaluation: Assess treatment response according to International Working Group
(IWG) criteria for AML or MDS. This includes bone marrow biopsies and aspirations at
baseline and throughout the study.

o Follow-up: After completion of treatment, patients are typically followed for overall survival
and duration of response, with follow-up visits every 3 months for up to 5 years.

Visualizations
Signaling Pathway
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Simplified Signaling Pathway of Tamibarotene and Azacitidine
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Caption: Mechanism of Tamibarotene and Azacitidine Action.

Experimental Workflow
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Clinical Trial Workflow for Tamibarotene + Azacitidine Therapy
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Caption: Experimental Workflow for Combination Therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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